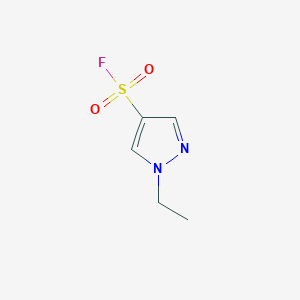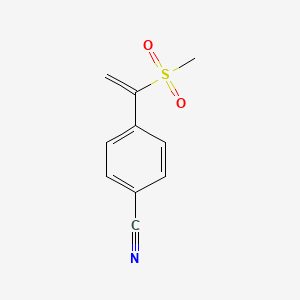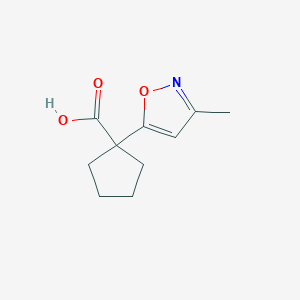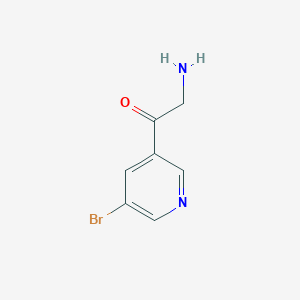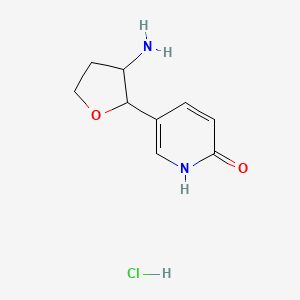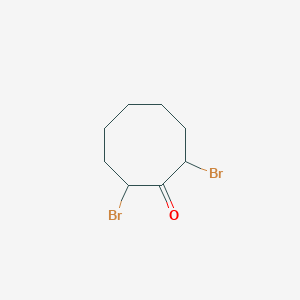
2,8-Dibromocyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dibromocyclooctan-1-one is an organic compound with the molecular formula C8H12Br2O. It is a dibromo derivative of cyclooctanone, characterized by the presence of two bromine atoms at the 2 and 8 positions on the cyclooctane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Dibromocyclooctan-1-one can be synthesized through the bromination of cyclooctanone. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of safer and more environmentally friendly solvents and reagents is often preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromocyclooctan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form cyclooctanone or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of cyclooctanone derivatives.
Reduction: Formation of cyclooctanone.
Oxidation: Formation of higher brominated cyclooctane derivatives.
Scientific Research Applications
2,8-Dibromocyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,8-Dibromocyclooctan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms at the 2 and 8 positions make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,8-Dibromooctane: A linear dibromoalkane with similar reactivity but different structural properties.
1,2-Dibromocyclopentane: A smaller ring structure with bromine atoms at adjacent positions.
1,4-Dibromobutane: A shorter chain dibromoalkane with different reactivity and applications.
Uniqueness
2,8-Dibromocyclooctan-1-one is unique due to its eight-membered ring structure and the specific positioning of the bromine atoms. This structural feature imparts distinct reactivity and makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C8H12Br2O |
|---|---|
Molecular Weight |
283.99 g/mol |
IUPAC Name |
2,8-dibromocyclooctan-1-one |
InChI |
InChI=1S/C8H12Br2O/c9-6-4-2-1-3-5-7(10)8(6)11/h6-7H,1-5H2 |
InChI Key |
LRXMGJWCLZETQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)C(CC1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



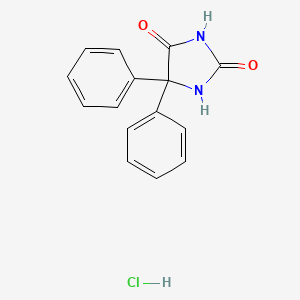
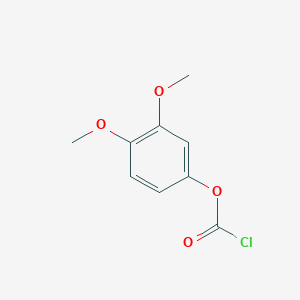
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine](/img/structure/B13222307.png)
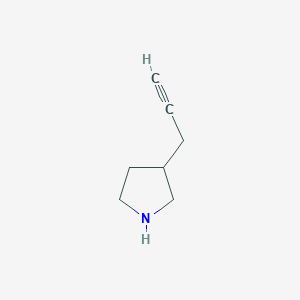
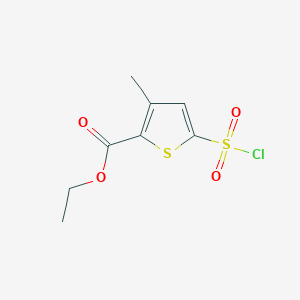
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)

